molecular formula C19H28O2 B12522418 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one CAS No. 651726-59-9

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one

Cat. No.: B12522418
CAS No.: 651726-59-9
M. Wt: 288.4 g/mol
InChI Key: NLHNUGSWSDZYKM-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetone derivative followed by a series of reactions including oxidation and reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce a fully saturated hydrocarbon.

Scientific Research Applications

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-2-one
  • 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-4-one

Uniqueness: 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond

Properties

CAS No.

651726-59-9

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one

InChI

InChI=1S/C19H28O2/c1-4-5-6-7-8-12-15-17(20)19(2,3)18(21)16-13-10-9-11-14-16/h9-15,18,21H,4-8H2,1-3H3

InChI Key

NLHNUGSWSDZYKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)C(C)(C)C(C1=CC=CC=C1)O

Origin of Product

United States

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